![molecular formula C33H42O19 B12089288 Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate: is a complex organic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected sugar is then subjected to glycosylation reactions to form the glycosidic bond between the glucose and galactose units.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles
Major Products
Oxidation: Quinones
Reduction: Deacetylated sugars
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it serves as a model compound for studying glycosidic bonds and carbohydrate interactions. It is also used in the development of glycosylated drugs and biomolecules.
Medicine
The compound has potential applications in medicine, particularly in the design of drug delivery systems and therapeutic agents. Its ability to form stable glycosidic bonds makes it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The glycosidic bonds in the compound allow it to bind to carbohydrate-binding proteins, influencing various biochemical pathways. The acetyl groups can also modulate the compound’s solubility and stability, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl)-, 2,3,6-triacetate
- beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-mannopyranosyl)-, 2,3,6-triacetate
Uniqueness
The uniqueness of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate lies in its specific glycosidic linkage and the presence of multiple acetyl groups. These features confer distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C33H42O19 |
|---|---|
Poids moléculaire |
742.7 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33+/m1/s1 |
Clé InChI |
CHQFKIZJLSSYAP-LZWHNZSHSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



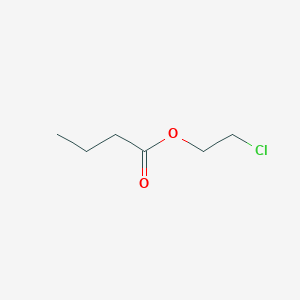
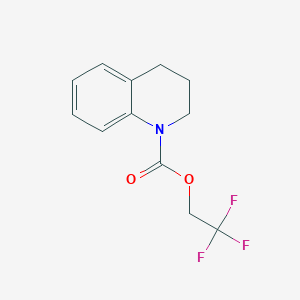
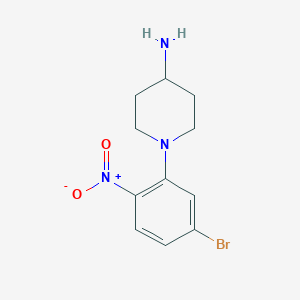

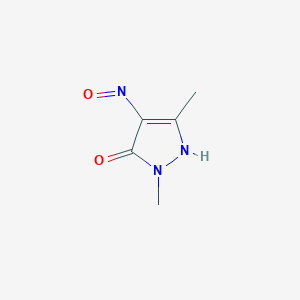
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)
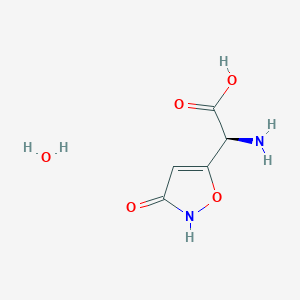
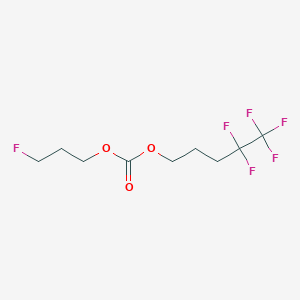

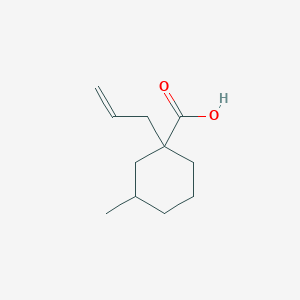

![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

